molecular formula C13H20Si B11896914 (E)-Trimethyl(3-phenylbut-2-en-1-yl)silane

(E)-Trimethyl(3-phenylbut-2-en-1-yl)silane

Cat. No.: B11896914
M. Wt: 204.38 g/mol
InChI Key: JYAACCIGESKZNR-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Trimethyl(3-phenylbut-2-en-1-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a trimethyl group and a phenyl-substituted butenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Trimethyl(3-phenylbut-2-en-1-yl)silane typically involves the hydrosilylation of an alkyne or alkene with a silane reagent. One common method is the reaction of phenylacetylene with trimethylsilane in the presence of a platinum catalyst. The reaction conditions often include:

    Catalyst: Platinum-based catalysts such as Karstedt’s catalyst.

    Solvent: Toluene or other non-polar solvents.

    Temperature: Room temperature to 80°C.

    Reaction Time: Several hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can further enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-Trimethyl(3-phenylbut-2-en-1-yl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.

    Reduction: Reduction reactions can lead to the formation of silane or silyl ether compounds.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenated compounds, organolithium reagents.

Major Products

    Oxidation: Silanol, siloxane.

    Reduction: Silane, silyl ether.

    Substitution: Various functionalized silanes.

Scientific Research Applications

(E)-Trimethyl(3-phenylbut-2-en-1-yl)silane has several applications in scientific research:

    Medicine: Investigated for its role in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which (E)-Trimethyl(3-phenylbut-2-en-1-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. Additionally, the phenyl group can participate in π-π interactions, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilylacetylene: Similar in structure but lacks the phenyl group.

    Phenyltrimethylsilane: Contains a phenyl group but lacks the butenyl moiety.

    Trimethylsilylpropene: Similar alkenyl structure but without the phenyl substitution.

Uniqueness

(E)-Trimethyl(3-phenylbut-2-en-1-yl)silane is unique due to the combination of the trimethylsilyl group and the phenyl-substituted butenyl group. This structural arrangement imparts distinct chemical properties, making it a valuable compound in various synthetic and industrial applications.

Properties

Molecular Formula

C13H20Si

Molecular Weight

204.38 g/mol

IUPAC Name

trimethyl-[(E)-3-phenylbut-2-enyl]silane

InChI

InChI=1S/C13H20Si/c1-12(10-11-14(2,3)4)13-8-6-5-7-9-13/h5-10H,11H2,1-4H3/b12-10+

InChI Key

JYAACCIGESKZNR-ZRDIBKRKSA-N

Isomeric SMILES

C/C(=C\C[Si](C)(C)C)/C1=CC=CC=C1

Canonical SMILES

CC(=CC[Si](C)(C)C)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.